![molecular formula C16H28N2O6 B1406309 7-氧杂-2-氮杂螺[3.5]壬烷半草酸酯 CAS No. 1523571-04-1](/img/structure/B1406309.png)

7-氧杂-2-氮杂螺[3.5]壬烷半草酸酯

描述

7-Oxa-2-azaspiro[3.5]nonane hemioxalate, also known as 2-Oxa-7-azaspiro[3.5]nonane hemioxalate, is a fine chemical that is used as a building block in research and development of complex compounds, such as pharmaceuticals, agrochemicals, and polymers . It is a cyclic oxa-azaspiro compound. Spiro forms of oxazines find applications as leuco dyes, by frequently displaying chromism - reversibly interchanging between their colorless and colored forms. Spiro compounds are used as photochromic materials .

Molecular Structure Analysis

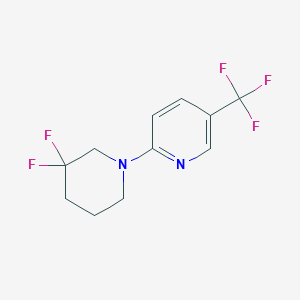

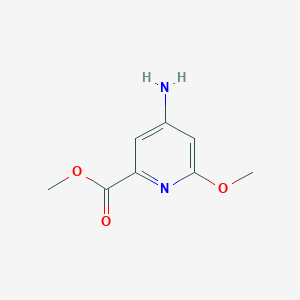

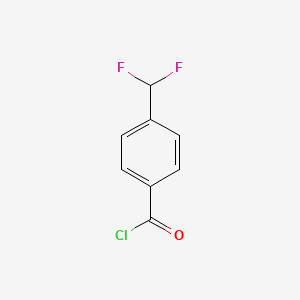

The molecular formula of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate is C16H28N2O6 . The IUPAC name is bis(2-oxa-7-azaspiro[3.5]nonane); oxalic acid . The InChI Key is WWVUFRRXXSVWBJ-UHFFFAOYSA-N .科学研究应用

合成与化学性质

7-氧杂-2-氮杂螺[3.5]壬烷半草酸酯一直是合成化学中关注的主题,特别是在创造新型螺环结构的背景下。例如,Huynh 等人(2017 年)通过基于 Mn(III) 的反应合成了 2-氧杂-7-氮杂螺[4.4]壬烷-8,9-二酮(一种相关化合物),突出了这些化合物在合成应用中的潜力(Huynh、Nguyen 和 Nishino,2017)。此外,Al-Ahmadi (1996) 合成了各种双螺杂环系统,包括 1-氧杂-4-硫杂螺[4.4]壬烷-2-酮,证明了螺环化合物在化学合成中的多功能性(Al-Ahmadi,1996)。

生物活性与药物发现

螺环结构,包括类似于 7-氧杂-2-氮杂螺[3.5]壬烷半草酸酯的结构,通常因其潜在的生物活性而受到探索。例如,Meyers 等人(2011 年)发现了新型的脂肪酸酰胺水解酶螺环抑制剂,其特征是 7-氮杂螺[3.5]壬烷和 1-氧杂-8-氮杂螺[4.5]癸烷核心,突出了这些结构的治疗潜力(Meyers 等,2011)。此外,Asami 等人(2002 年)从真菌中分离出 Azaspirene,一种具有 1-氧杂-7-氮杂螺[4.4]壬-2-烯-4,6-二酮骨架的新型血管生成抑制剂,证明了这些化合物的天然存在和生物学相关性(Asami 等,2002)。

化学合成技术

螺环化合物通常通过复杂的化学过程合成。Gurry 等人(2015 年)描述了一种 2-氧杂-7-氮杂螺[3.5]壬烷的新合成方法,展示了用于创建螺环氧杂环的先进合成技术(Gurry、McArdle 和 Aldabbagh,2015)。此外,Kato 等人(1985 年)专注于高效合成 2-氧杂螺[3.5]壬-1-酮作为阿尼沙汀的模型,进一步说明了合成螺环化合物的复杂性和创造性(Kato、Kitahara 和 Yoshikoshi,1985)。

安全和危害

2-Oxa-7-azaspiro[3.5]nonane hemioxalate is harmful if swallowed or in contact with skin . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) .

作用机制

Target of Action

The primary targets of 7-Oxa-2-azaspiro[3It’s known that spiro forms of oxazines, which this compound belongs to, find applications as leuco dyes .

Mode of Action

The compound interacts with its targets by displaying chromism, which is the property of reversibly interchanging between colorless and colored forms . This property is utilized in photochromic materials .

Result of Action

The molecular and cellular effects of 7-Oxa-2-azaspiro[3.5]nonane hemioxalate’s action are primarily related to its chromism property. It can reversibly interchange between colorless and colored forms, which is a key characteristic exploited in the design of photochromic materials .

Action Environment

Environmental factors such as light intensity and wavelength could potentially influence the action, efficacy, and stability of 7-Oxa-2-azaspiro[3.5]nonane hemioxalate, given its chromism property .

属性

IUPAC Name |

7-oxa-2-azaspiro[3.5]nonane;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H13NO.C2H2O4/c2*1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJWLMVIJBWYFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC2.C1COCCC12CNC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

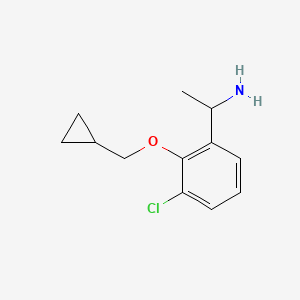

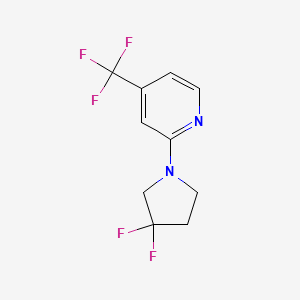

![N,N-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1406247.png)

![N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1406248.png)